3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-4-15-14(19)18-7-5-6-12(9-18)20-13-8-10(2)16-11(3)17-13/h8,12H,4-7,9H2,1-3H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDAODIORYGROG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)OC2=NC(=NC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a multicomponent reaction involving 2,6-dimethylpyrimidine-4-amine, an aldehyde, and an amine.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate carboxylating agent, such as ethyl chloroformate, under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Scientific Research Applications
Unfortunately, the search results provided do not contain direct information on the applications of the specific compound "3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide." However, the search results do provide information on related compounds, which may suggest potential areas of application.
Here's what can be gathered from the search results:
Related Compounds and Potential Applications
- Pyrimidinyl Derivatives: Several search results mention pyrimidine derivatives with various applications. For example, one search result discusses aminodimethylpyrimidinol derivatives as FGFR4 inhibitors for hepatocellular carcinoma treatment . While not the same as the target compound, this suggests that dimethylpyrimidinol structures can be pharmacologically active.
- Piperidine Carboxamides: The target compound also contains a piperidine carboxamide moiety. Search results refer to piperidine carboxamide derivatives as muscarinic receptor 4 (m4) antagonists for treating neurological diseases . This suggests that the target compound could have potential neurological applications.
- Other related compounds:
- 4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-N with the Molecular Formula C19H29N5O3
- 4-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-ethylpiperidine-1-carboxamide with the Molecular Formula C14H22N4O2
- 1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl with the Molecular Formula C17H24N4O5S
Summary of Potential Applications (based on related compounds):
| Application | Related Compound Structure | Source |
|---|---|---|
| FGFR4 Kinase Inhibition | Aminodimethylpyrimidinol | |
| Treatment of Neurological Disease | Piperidine-1-carboxamide derivatives |
Additional Notes:
- Structural Similarity: The presence of both a dimethylpyrimidinol and a piperidine carboxamide moiety in the target compound suggests it could have multiple mechanisms of action or be designed as a hybrid molecule with combined activities.
- Further Research: Without more specific information, these potential applications are speculative. Further research would be needed to determine the actual properties and applications of "this compound."
Mechanism of Action
The mechanism of action of 3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural homology with other pyrimidine- and piperidine-containing molecules. For example, N-(2,6-dimethylpyrimidin-4-yl)-4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]benzene-1-sulfonamide (referred to as "M10" in ) is a sulfonamide derivative with a 2,6-dimethylpyrimidin-4-yl group. Key differences include:
- Backbone : M10 features a sulfonamide-linked benzene ring and a diazenyl-imidazole group, whereas the target compound utilizes a piperidine-carboxamide scaffold with an ether linkage.
Table 1: Structural and Functional Comparison
Pharmacokinetic and Selectivity Considerations
- Lipophilicity : The piperidine-carboxamide structure likely enhances solubility compared to M10’s sulfonamide and aromatic systems.
- Target Selectivity : M10’s diazenyl-imidazole group may confer specificity for viral proteases, while the target compound’s ether-carboxamide motif could favor interactions with neurological or metabolic targets (e.g., kinases or GPCRs).
Biological Activity
3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides. Its unique structure, characterized by a pyrimidine ring and an ethyl group attached to the piperidine ring, has drawn attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The molecular formula of this compound is C14H22N4O2, with a molecular weight of 278.356 g/mol. The compound features a pyrimidine ring substituted at the 2 and 6 positions with methyl groups, enhancing its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 3-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide |
| Molecular Formula | C14H22N4O2 |
| Molecular Weight | 278.356 g/mol |
The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act through the inhibition of specific enzymes involved in disease pathways, potentially affecting neurotransmitter levels and cellular signaling mechanisms.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against a range of pathogens. For instance, studies have shown that derivatives can inhibit bacterial growth by targeting bacterial cell wall synthesis pathways.
Antiviral Activity
The compound has been investigated for its potential antiviral effects. In vitro studies have demonstrated that it may inhibit viral replication by interfering with viral entry mechanisms or by inhibiting viral enzymes necessary for replication.
Anticancer Potential
There is emerging evidence supporting the anticancer properties of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Further research is required to elucidate the specific mechanisms involved.
Case Studies
- Anticancer Study : A study conducted on various cancer cell lines revealed that this compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity against certain cancer types .
- Antimicrobial Evaluation : A series of tests against Gram-positive and Gram-negative bacteria demonstrated that the compound showed promising activity, particularly against resistant strains .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Inhibition of Enzymes : It has been shown to inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases such as Alzheimer's .
- Cell Viability : The compound's effect on cell viability was assessed using MTT assays across different concentrations, revealing dose-dependent responses.
Q & A
Q. What crystallographic techniques elucidate conformational dynamics in solution?
- Methodology :
- Time-Resolved X-ray Scattering : Captures transient conformations.
- NMR Relaxation Dispersion : Probes µs-ms timescale dynamics of the piperidine ring .
Key Challenges and Future Directions
- Metabolic Stability : Rapid hepatic clearance remains a hurdle; deuterium incorporation may prolong half-life.
- Polypharmacology : Balance multi-target efficacy vs. toxicity through fragment-based drug design.
- Automation : Implement AI-guided "self-driving laboratories" for end-to-end synthesis and testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
